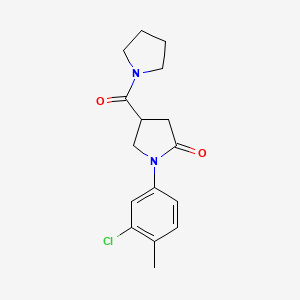
N'-benzyl-N-cyclohexyl-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiourea derivatives, such as N'-benzyl-N-cyclohexyl-N-methylthiourea, involves several steps, including the reaction of appropriate amines with isothiocyanates or carbon disulfide in the presence of base. For example, the synthesis of S-methylisothioureas from ammonia or aromatic amines with benzothiazole dithiomethylcarboimidate showcases the versatility and reactivity of thiourea derivatives in forming complex molecules (Cruz et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by their ability to form stable intramolecular and intermolecular hydrogen bonds. X-ray diffraction studies, along with theoretical calculations such as DFT, provide insights into the geometry, electronic structure, and conformational preferences of these compounds. The U-shape conformation and anticlinal geometry of the CO and CS double bonds, facilitated by intramolecular N–H⋯OC hydrogen bonding, is a common feature among these molecules (Lestard et al., 2015).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, demonstrating their reactivity and potential in synthetic chemistry. Reactions with electrophilic reagents lead to the formation of different heterocyclic compounds, highlighting the versatility of N-acylthioureas in organic synthesis (Hartmann et al., 1985). The ability of these compounds to undergo denitrosation under acidic conditions further exemplifies their chemical behavior and the influence of substituents on their reactivity (Isobe, 1984).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting point, solubility, and crystalline structure, are crucial for understanding their stability and potential applications. The crystal structure analysis provides detailed information about the molecular arrangement, hydrogen bonding patterns, and overall stability of these compounds. For instance, the study of 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea showcases the chair conformation of the cyclohexane ring and the stabilizing effect of intermolecular hydrogen bonding (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity towards various reagents and participation in cycloaddition reactions, are of significant interest. Studies have shown that these compounds can act as precursors for the synthesis of a wide range of heterocyclic compounds, demonstrating their utility in the development of new materials and pharmaceuticals. For example, the synthesis and antimicrobial properties of new thiourea derivatives highlight their potential in creating compounds with significant biological activity (Limban et al., 2011).
Scientific Research Applications
Antimicrobial Applications
Research has shown that compounds like p-Cymene, a major constituent of plant extracts used in traditional medicines, exhibit antimicrobial properties, which are critical due to the rising concern over antimicrobial resistance. Such studies suggest that compounds with structural similarities or functional groups common in traditional medicinal plants might also possess antimicrobial capabilities, potentially including N'-benzyl-N-cyclohexyl-N-methylthiourea (Marchese et al., 2017).
Anticancer and Biological Activities
Benzothiazole derivatives, compounds structurally or functionally related to this compound, are known for their considerable biological activities, including anticancer properties. These activities are attributed to the structural unit of pseudothiourea, suggesting potential therapeutic applications of this compound in cancer treatment and other conditions (Hsu et al., 2005).
Environmental Chemicals and Epigenetic Modifications
Compounds with structures similar to this compound have been studied for their effects on environmental chemicals and epigenetic modifications. These studies reveal how such chemicals can alter epigenetic marks, leading to diseases, indicating the importance of researching the environmental and health impacts of chemical compounds (Baccarelli & Bollati, 2009).
properties
IUPAC Name |
3-benzyl-1-cyclohexyl-1-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(14-10-6-3-7-11-14)15(18)16-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPPUVCZNOIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)